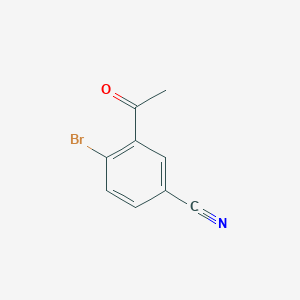

3-Acetyl-4-bromobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Acetyl-4-bromobenzonitrile is an organic compound with the molecular formula C9H6BrNO. It is characterized by the presence of an acetyl group (CH3CO), a bromine atom, and a nitrile group (C≡N) attached to a benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Acetyl-4-bromobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-acetylbenzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as acetic acid or dichloromethane and may require a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for commercial production .

Analyse Des Réactions Chimiques

Types of Reactions

3-Acetyl-4-bromobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Reduction: 3-Acetyl-4-aminobenzonitrile.

Oxidation: 3-Acetyl-4-bromobenzoic acid.

Applications De Recherche Scientifique

Organic Synthesis

3-Acetyl-4-bromobenzonitrile serves as a versatile building block in organic synthesis, particularly for:

- Heterocyclic compounds: It is used to synthesize various heterocycles that are important in medicinal chemistry.

- Pharmaceutical intermediates: The compound is a precursor for developing novel pharmaceuticals, including anti-inflammatory and antimicrobial agents.

| Application | Description |

|---|---|

| Heterocyclic Synthesis | Used to create complex structures essential for drug development. |

| Pharmaceutical Intermediates | Acts as a precursor in synthesizing various bioactive molecules. |

Recent studies have highlighted the biological potential of this compound:

- Neuroprotective Effects: Research indicates that this compound enhances cell viability in neuroblastoma cells and exhibits anti-inflammatory properties. A study found that it selectively inhibits acetylcholinesterase (AChE), potentially benefiting neurodegenerative disease therapies such as Alzheimer's disease .

- Antimicrobial Activity: This compound has demonstrated significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead structure for antibiotic development.

| Biological Activity | Findings |

|---|---|

| Neuroprotection | Enhances cell viability and inhibits AChE, showing promise for neurodegenerative diseases. |

| Antimicrobial | Effective against key bacterial strains, indicating potential for antibiotic applications. |

Case Studies

Several studies provide insights into the applications of this compound:

- A study published in Frontiers in Pharmacology evaluated the compound's effects on neuronal cell viability, demonstrating improved outcomes at concentrations between 0.1 to 1 μM, thus supporting its potential use in neuroprotective therapies.

- Another investigation assessed the antimicrobial efficacy of various derivatives of this compound, revealing significant activity against common pathogens with minimum inhibitory concentrations (MIC) ranging from 8–16 μg/mL .

Mécanisme D'action

The mechanism of action of 3-acetyl-4-bromobenzonitrile depends on its chemical structure and the specific reactions it undergoes. The acetyl group can participate in nucleophilic addition reactions, while the bromine atom can be involved in electrophilic substitution reactions. The nitrile group can interact with nucleophiles, leading to various transformations. These interactions are mediated by the electronic properties of the benzene ring and the substituents attached to it .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Acetylbenzonitrile: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

4-Bromobenzonitrile: Lacks the acetyl group, limiting its applications in reactions involving carbonyl chemistry.

3-Bromo-4-acetylbenzonitrile: Similar structure but with different positioning of the acetyl and bromine groups, leading to different reactivity patterns.

Uniqueness

3-Acetyl-4-bromobenzonitrile is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Activité Biologique

3-Acetyl-4-bromobenzonitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound has the molecular formula C9H6BrNO and a molecular weight of 216.06 g/mol. Its structure consists of an acetyl group attached to a bromobenzonitrile moiety, which is significant for its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was tested against human cervical carcinoma (HeLa) cells, showing significant inhibition of cell proliferation.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

2. Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's disease. It acts as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a key enzyme implicated in neuroinflammation and tau phosphorylation.

In cellular models, this compound restored cell viability in hyperphosphorylated tau-induced neurodegeneration, significantly reducing the release of pro-inflammatory cytokines such as IL-6 and TNF-α .

Table 2: Inhibition of GSK-3β by this compound

The mechanism by which this compound exerts its biological effects involves the modulation of key signaling pathways. By inhibiting GSK-3β, it reduces tau hyperphosphorylation and subsequent neurofibrillary tangle formation, which are hallmarks of Alzheimer's pathology . Furthermore, the compound's ability to influence inflammatory responses enhances its therapeutic potential in neurodegenerative conditions.

Case Study 1: Neuroinflammation Model

In a study utilizing a lipopolysaccharide (LPS) model of neuroinflammation, treatment with this compound resulted in a marked decrease in nitric oxide (NO) production and inflammatory cytokines . This suggests its potential utility in managing neuroinflammatory disorders.

Case Study 2: Cancer Cell Line Evaluation

Another investigation assessed the effects of this compound on various cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis in HeLa cells through the activation of caspase pathways .

Propriétés

IUPAC Name |

3-acetyl-4-bromobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRMLZDLOGQOIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.